molecular formula C5H6N2O B189612 2-Methoxypyrimidine CAS No. 931-63-5

2-Methoxypyrimidine

Cat. No.: B189612
CAS No.: 931-63-5
M. Wt: 110.11 g/mol
InChI Key: YLZYSVYZMDJYOT-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine (C₅H₆N₂O) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy (-OCH₃) group at the 2-position. This structural modification significantly enhances its nucleophilicity compared to unsubstituted pyrimidine, as evidenced by its reactivity in 1,3-dipolar cycloaddition reactions with benzonitrile oxide (BNO) . The methoxy group increases electron density at the C=N double bond, facilitating the formation of cycloadducts such as 5-methoxy-3-phenyl-8aH-[1,2,4]oxadiazolo[4,5-c]pyrimidine (4), which degrades to 1,4-2-methoxypyrimidine-4(3H)-one (5) under ambient conditions .

This compound derivatives have demonstrated notable biological activity. For instance, "Compound 3," a this compound-based inhibitor, exhibits exceptional potency against Toxoplasma gondii dihydrofolate reductase (TgDHFR), with an IC₅₀ of 1.6 nM and ~200-fold selectivity over the human enzyme . Additionally, this compound derivatives are utilized in analytical chemistry for urea determination via gas chromatography-mass spectrometry (GC-MS), leveraging their stability and derivatization efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a methoxy group.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Oxidative reactions can convert this compound to its corresponding pyrimidine-2-carboxylic acid.

    Reduction: Reduction reactions can lead to the formation of this compound derivatives with different substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium carbonate, and other bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyrimidines.

    Oxidation: Pyrimidine-2-carboxylic acid.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

2-Methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: It is used in the study of nucleic acids and their analogs.

    Medicine: this compound derivatives are investigated for their potential pharmacological activities, including antiviral, antibacterial, and anticancer properties.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidine and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

The reactivity, physicochemical properties, and biological activity of 2-methoxypyrimidine are influenced by substituent type and position. Below is a detailed comparison with structurally related pyrimidine derivatives:

Positional Isomers: 2-Methoxy vs. 4-Methoxypyrimidine

Compound Substituent Position Reactivity with BNO Key Observations Reference
This compound 2-position High reactivity Forms cycloadduct (4) and degrades to (5) under light/toluene
4-Methoxypyrimidine 4-position Lower reactivity Less nucleophilic; forms different adducts

The 2-methoxy isomer exhibits greater nucleophilicity due to resonance stabilization of the transition state during cycloaddition, whereas the 4-methoxy isomer shows reduced reactivity .

Halogen-Substituted Derivatives

Compound Substituents Molecular Weight Key Properties/Applications Reference
5-Fluoro-2-methoxypyrimidine 2-OCH₃, 5-F 142.11 g/mol Enhanced electronegativity; used in drug design
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine 2-OCH₃, 4-Cl, 6-CH₂Cl 207.04 g/mol High reactivity in nucleophilic substitutions
4,6-Dichloro-2-methoxypyrimidine 2-OCH₃, 4-Cl, 6-Cl 194.02 g/mol Intermediate in agrochemical synthesis

Fluorine substitution (e.g., 5-Fluoro-2-methoxypyrimidine) enhances metabolic stability and binding affinity in drug candidates, while chlorine substituents increase electrophilicity for cross-coupling reactions .

Alkyl- and Amino-Substituted Derivatives

Compound Substituents Molecular Weight Key Observations Reference
2-Methoxy-4-methylpyrimidine 2-OCH₃, 4-CH₃ 124.14 g/mol Steric hindrance reduces ring reactivity
2-Amino-5-methoxypyrimidine 2-NH₂, 5-OCH₃ 125.13 g/mol Hydrogen bonding enhances bioactivity
4-(Dimethoxymethyl)-2-methoxypyrimidine 2-OCH₃, 4-CH(OCH₃)₂ 184.19 g/mol Bulky substituent alters solubility

The amino group in 2-Amino-5-methoxypyrimidine introduces hydrogen-bonding capacity, improving interactions with biological targets .

Structural and Crystallographic Insights

  • 2-(3-Methoxyphenoxy)pyrimidine: The methoxy group induces a near-perpendicular dihedral angle (84.4°) between the pyrimidine and benzene rings, stabilizing the crystal lattice via C-H···π interactions .
  • 4-{2-[2-(3,4-Dimethoxyphenyl)]pyrimidine : Extended conjugation enhances π-stacking, relevant for material science applications .

Biological Activity

2-Methoxypyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and its interactions with biological systems. The information is drawn from various studies and publications, providing a comprehensive overview of this compound's significance in biological research.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxy group at the second position. Its molecular formula is C6H7NC_6H_7N and it has a molecular weight of approximately 109.13 g/mol. The presence of the methoxy group enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the synthesis of novel derivatives that demonstrated effective antibacterial activity, with some compounds showing minimal inhibitory concentrations (MIC) below 64 μg/mL against these pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus< 32
Compound BEscherichia coli< 64
Compound CMycobacterium tuberculosis< 50

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Some studies indicate that it may serve as a precursor for compounds with anticancer properties. The methoxy group is thought to enhance the compound's interaction with cellular targets involved in cancer progression.

In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation, although detailed mechanisms are still under investigation. For example, one study reported that specific derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant activity at low concentrations .

Mechanistic Insights

The biological activity of this compound is believed to be mediated through interactions with enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator in specific enzymatic processes, impacting various biological pathways. However, comprehensive mechanistic studies are still ongoing to elucidate these interactions fully .

Case Studies and Research Findings

  • Antituberculosis Activity : A study evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis H37Rv. The results indicated that certain compounds not only reduced bacterial load significantly but also exhibited favorable pharmacokinetic properties .
  • Antiviral Activity : Research into related pyrimidine compounds revealed potential antiviral effects against HIV-1 and HIV-2. Certain derivatives demonstrated IC50 values indicating effective inhibition of viral replication in cell cultures .
  • Cytotoxicity Studies : Various derivatives were screened for cytotoxicity against human cancer cell lines. Results showed promising anticancer activity, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxypyrimidine, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of dihydroxy-methoxypyrimidine derivatives using phosphorus oxychloride (POCl₃) in the presence of a base (e.g., N,N-dimethylaniline) is a common method . Reaction optimization involves:

  • Temperature control : Maintaining 80–110°C to ensure complete chlorination.
  • Solvent selection : Using aprotic solvents like dichloromethane to minimize side reactions.
  • Catalyst/base ratio : Adjusting stoichiometry to improve reaction efficiency.
    Yield optimization may require iterative testing of these parameters using design-of-experiment (DoE) frameworks.

Q. How can researchers confirm the purity and structural integrity of this compound using analytical techniques?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For example, in impurity profiling, this compound was resolved using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate .
  • Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions. For derivatives, compare spectral data with reference libraries (e.g., NIST Standard Reference Database) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential volatility .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light or moisture .
  • Disposal : Follow hazardous waste guidelines (e.g., neutralization before disposal) .

Advanced Research Questions

Q. What reaction mechanisms govern the chlorination and functionalization of this compound derivatives?

Chlorination of methoxypyrimidines typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy group acts as an electron-donating substituent, directing chlorination to specific positions (e.g., C4 and C6 in 4,6-dichloro derivatives) . Factors influencing reactivity:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl, F) at adjacent positions can deactivate the ring, requiring harsher conditions .
  • Steric hindrance : Bulky substituents may necessitate alternative routes, such as palladium-catalyzed cross-coupling .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

The methoxy group (-OCH₃) donates electron density via resonance, activating the pyrimidine ring toward electrophiles but deactivating it toward nucleophiles. For nucleophilic substitution (e.g., amination):

  • Positional reactivity : C2 and C4 positions are more reactive due to lower electron density.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reagents like amines .
    Computational studies (e.g., DFT calculations) can predict reactive sites and guide synthetic planning.

Q. What strategies are effective for analyzing degradation products of this compound under accelerated stability testing?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂).
  • Analytical workflows : Use LC-MS/MS to identify degradation products. For example, hydrolysis of the methoxy group may yield 2-hydroxypyrimidine, detectable via retention time shifts in HPLC .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. Key Considerations for Researchers

  • Ethical and regulatory compliance : Ensure all studies adhere to institutional safety review boards and chemical hygiene plans .
  • Literature gaps : Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) for this compound necessitates further study .

Properties

IUPAC Name

2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZYSVYZMDJYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239270
Record name Pyrimidine, 2-methoxy-
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-63-5
Record name Pyrimidine, 2-methoxy-
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Record name 2-Methoxypyrimidine
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Record name Pyrimidine, 2-methoxy-
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Record name 2-methoxypyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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